Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-

Physicochemical characterization Formulation development Quality control

Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- (CAS 1449132-27-7) is a non-proteinogenic amino acid derivative classified as an N-sulfonylated phenylalanine analogue. It is characterized by a 3-chlorophenylsulfonyl group attached to the alpha-amino group of the phenylalanine backbone, with a molecular formula of C15H14ClNO4S and a molecular weight of 339.79 g/mol.

Molecular Formula C15H14ClNO4S
Molecular Weight 339.8 g/mol
Cat. No. B12952605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanine, N-[(3-chlorophenyl)sulfonyl]-
Molecular FormulaC15H14ClNO4S
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19)/t14-/m0/s1
InChIKeyXZBAIPMBXLSRKT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- : Chemical Identity and Baseline Specifications for Research Procurement


Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- (CAS 1449132-27-7) is a non-proteinogenic amino acid derivative classified as an N-sulfonylated phenylalanine analogue. It is characterized by a 3-chlorophenylsulfonyl group attached to the alpha-amino group of the phenylalanine backbone, with a molecular formula of C15H14ClNO4S and a molecular weight of 339.79 g/mol . The compound is cataloged as a specialized biochemical reagent by major suppliers, typically offered at 96–97% purity, and is intended exclusively for research use in medicinal chemistry, enzyme inhibition studies, and as a synthetic building block .

Why Generic Substitution Fails for N-[(3-Chlorophenyl)sulfonyl]phenylalanine


While a family of N-arylsulfonyl amino acid derivatives is commercially available, direct substitution of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- with its closest analogs is not supported by evidence. Positional isomerism—such as the 3-chloro versus 4-chloro substitution on the phenylsulfonyl ring—alters the electronic distribution and molecular dipole moment, directly impacting binding interactions where the chlorine atom engages in halogen bonding or hydrophobic contacts . Similarly, replacing the phenylalanine backbone with glycine, alanine, or leucine analogues removes the critical benzyl side chain required for π-π stacking and specific hydrophobic pocket occupancy observed in enzyme-inhibitor complexes of this class [1]. These structural differences, though subtle, preclude the assumption of functional interchangeability in any quantitative biochemical assay without explicit comparative validation data.

Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- : Quantified Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Melting Point and Thermal Stability vs. Positional Isomer

The 3-chloro positional isomer of N-(chlorophenylsulfonyl)phenylalanine exhibits a distinct melting point range of 121–123°C , which is a differentiating physical property from other N-sulfonyl amino acid analogues. This thermal behavior reflects the specific crystal packing forces influenced by the meta-chloro substitution pattern, directly relevant to formulation and storage condition specifications [1].

Physicochemical characterization Formulation development Quality control

Structural Differentiation: Meta-Chloro Substitution and Electronic Effects vs. Para Isomer

The 3-chloro substitution on the benzenesulfonyl ring introduces a distinct electron-withdrawing effect and molecular electrostatic potential surface compared to the 4-chloro isomer . While both compounds share the molecular formula C15H14ClNO4S (MW 339.79), the meta-substitution pattern alters the vector of the C–Cl dipole, which can affect halogen bonding interactions with protein targets. The 4-chloro isomer (CAS 40279-97-8) has been reported as an acetylcholinesterase inhibitor, implying divergent target engagement profiles between positional isomers .

Medicinal chemistry SAR Molecular docking

Amino Acid Backbone Differentiation: Phenylalanine vs. Glycine/Alanine/Leucine Analogues

The phenylalanine backbone of the target compound provides a benzyl side chain that is absent in the corresponding glycine (CAS 565198-64-3), alanine (CAS 1008997-34-9), and chemically distinct in the leucine (CAS 1132787-68-8) analogues . Published crystallographic data for N-sulfonyl phenylalanine derivatives in complex with carboxypeptidase A demonstrate that the benzyl side chain occupies a well-defined hydrophobic S1' pocket, contributing significantly to binding affinity (Ki = 0.64 μM for the parent N-sulfamoyl-(S)-phenylalanine) [1]. Analogues lacking this aromatic side chain lose this key interaction, establishing the phenylalanine scaffold as a distinct pharmacophoric element.

Enzyme inhibition Ligand design Structure-activity relationship

Vendor Quality Specification: Purity and Analytical Documentation for Reproducible Research

The target compound is commercially available at purity levels of 95–97% with documented batch-specific quality control data . Bidepharm explicitly provides NMR, HPLC, and GC batch analysis for CAS 1449132-27-7 , while Thermo Scientific offers the compound at 96% purity . ChemScence supplies it at ≥97% purity with recommended storage conditions of sealed, dry, 2–8°C . These documented purity specifications and storage protocols are essential for ensuring inter-laboratory reproducibility, which depends on well-characterized starting materials.

Quality assurance Reproducibility Procurement

Class-Level Evidence: N-Arylsulfonyl Phenylalanine Derivatives as Privileged Scaffolds in Enzyme Inhibition

N-Arylsulfonyl phenylalanine derivatives constitute a well-established class of enzyme inhibitors with demonstrated activity across multiple target families. N-Sulfamoyl-(S)-phenylalanine inhibits carboxypeptidase A with a Ki of 0.64 μM [1]. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine derivatives exhibit VLA-4 antagonism with IC50 values of ~1 nM [2]. N-Toluene-p-sulphonyl-L-phenylalanine and N-benzenesulphonyl-L-phenylalanine are among the best inhibitors of chorismate mutase-prephenate dehydrogenase [3]. These class-level data demonstrate that the N-arylsulfonyl phenylalanine motif is a validated pharmacophore, and the specific substitution pattern on the arylsulfonyl group (3-chloro in the target compound) is a critical determinant of potency and selectivity within this scaffold class.

Drug discovery Enzyme inhibition Pharmacophore Integrin antagonists

Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- : Evidence-Based Research Application Scenarios for Procurement Decision-Making


Systematic SAR Exploration of N-Arylsulfonyl Phenylalanine Enzyme Inhibitors

Researchers engaged in structure-activity relationship (SAR) studies of protease or integrin inhibitors can deploy this compound as a meta-chloro-substituted variant within a library of N-arylsulfonyl phenylalanine analogues. The established class activity—including CPA inhibition at sub-micromolar Ki [1] and VLA-4 antagonism at nanomolar IC50 [2]—provides a benchmark framework against which the electronic contribution of the 3-chloro substituent can be systematically evaluated. Procurement is supported by multiple vendors offering ≥95% purity with analytical documentation .

Physicochemical and Formulation Pre-Formulation Studies Requiring Thermally Stable Amino Acid Derivatives

With a melting point of 121–123°C [1]—substantially higher than the leucine analogue (79°C) [2]—this compound is suitable for pre-formulation studies where thermal stability during processing or storage is a critical parameter. The defined crystalline solid form and documented density of 1.4±0.1 g/cm³ make it a candidate for solid-state characterization and compatibility studies in early-stage drug development workflows.

Biochemical Probe Development Targeting Hydrophobic Enzyme Pockets

The phenylalanine scaffold provides a benzyl side chain capable of engaging hydrophobic S1' pockets, as structurally validated in carboxypeptidase A co-crystal structures for the N-sulfonyl phenylalanine class (PDB 1IY7) [1]. The target compound offers this key pharmacophoric element combined with a 3-chlorophenylsulfonyl group that can participate in halogen bonding, making it a candidate building block for designing probes of enzymes with aromatic-rich active sites. Researchers should independently validate target engagement, as direct potency data for this specific compound are not yet available in the public domain.

Building Block for Parallel Synthesis of Sulfonamide-Focused Compound Libraries

As a phenylalanine analogue containing both a free carboxyl group and a sulfonamide linkage [1], this compound serves as a versatile intermediate for further derivatization—including amide coupling at the C-terminus, esterification, or reduction—in the construction of focused compound libraries for screening campaigns [2]. The 97% purity with NMR, HPLC, and GC verification from suppliers such as Bidepharm ensures that the building block meets the quality requirements for parallel synthesis workflows.

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